Dimethyldioctylammonium chloride

Catalog No.
S605353
CAS No.
5538-94-3
M.F
C18H40ClN
M. Wt
306 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyldioctylammonium chloride

CAS Number

5538-94-3

Product Name

Dimethyldioctylammonium chloride

IUPAC Name

dimethyl(dioctyl)azanium;chloride

Molecular Formula

C18H40ClN

Molecular Weight

306 g/mol

InChI

InChI=1S/C18H40N.ClH/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1

InChI Key

FARBQUXLIQOIDY-UHFFFAOYSA-M

SMILES

CCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-]

Synonyms

AQ 208; Bardac LF; Bardac LF 18; Bardac LF 80; Dioctyldimethylammonium chloride; Dodigen 2617; HOE-S 2617; LF 80; Pentonium DO 50; Querton 28CL; Querton 28CL50; RC 5626; Swanol CA 3080; Dimethyldioctylammonium Chloride; N,N-dimethyl-N-octyl-1-octanam

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-]

The exact mass of the compound Dimethyldioctylammonium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Bactericides, Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Dimethyldioctylammonium chloride (DDOAC) is a dialkyl quaternary ammonium compound characterized by its twin eight-carbon (C8) alkyl chains. As a highly water-soluble cationic surfactant, it is primarily procured for use as a low-foaming biocide, an industrial algicide, and an efficient phase transfer catalyst (PTC) in biphasic organic synthesis. Unlike single-chain quaternary ammoniums or longer-chain dialkyl homologues, DDOAC balances strong interfacial activity with a relatively high critical micelle concentration (CMC). This structural configuration ensures rapid mass transfer kinetics in catalytic applications and prevents excessive foaming in high-shear environments, making it a critical material for recirculating water treatment, specialized disinfectant formulations, and chemical manufacturing workflows [1].

Procuring standard didecyldimethylammonium chloride (DDAC-10) or benzalkonium chloride (BAC) as a generic substitute for DDOAC often leads to process failures in high-shear or highly concentrated systems. The longer C10 or C12–C16 chains of these alternatives dramatically increase foam generation, which can cause pump cavitation in recirculating cooling towers and require the costly addition of defoaming agents [1]. Furthermore, in phase transfer catalysis, the lower CMC of longer-chain analogs causes premature micelle formation, which traps reactive anions in the bulk aqueous phase rather than facilitating their transport across the liquid-liquid interface. Consequently, substituting DDOAC with more common quaternary ammoniums compromises both hydrodynamic stability and catalytic efficiency.

Foam Generation and Hydrodynamic Stability in Recirculating Systems

In industrial water treatment and high-shear cleaning applications, the foaming profile of a biocide dictates its process compatibility. Comparative evaluations demonstrate that dimethyldioctylammonium chloride (C8) exhibits a fundamentally lower foam profile than didecyldimethylammonium chloride (C10) and diisodecyldimethylammonium chloride. While DDAC-10 is a highly effective bactericide, its high foaming characteristic makes it unsuitable as an algicide in recirculating cooling water systems without extensive defoamer use. DDOAC provides the necessary biocidal and algicidal efficacy while maintaining low foam generation, preventing pump cavitation and overflow in dynamic fluid systems[1].

Evidence DimensionFoam generation in dynamic aqueous systems
Target Compound DataLow foam profile, suitable for high-shear recirculating cooling water systems
Comparator Or BaselineDidecyldimethylammonium chloride (DDAC-10) (High foam generation causing process instability)
Quantified DifferenceQualitative but critical operational difference (Low vs. High foam)
ConditionsAlgicidal application in recirculating cooling water systems

Buyers formulating for cooling towers, spas, or high-shear industrial cleaners must select DDOAC to prevent foam-induced mechanical failures and eliminate the need for secondary defoaming additives.

Critical Micelle Concentration (CMC) and Phase Transfer Efficiency

The efficiency of a phase transfer catalyst is heavily dependent on its critical micelle concentration (CMC), as micellization can impede the interfacial transport of reactive ion pairs. Because DDOAC possesses shorter C8 chains compared to the C10 chains of DDAC, it exhibits a higher CMC, undergoing stepwise aggregation with dimers forming at 0.2–10 mM and bilayers at 10–30 mM[1]. This allows DDOAC to be utilized at higher monomeric concentrations in biphasic organic synthesis before surfactant self-assembly occurs. By delaying micelle formation, DDOAC maintains a higher concentration of active catalyst at the liquid-liquid interface, enhancing mass transfer rates for reactive anions compared to longer-chain quaternary ammonium salts.

Evidence DimensionCritical Micelle Concentration (CMC) and interfacial availability
Target Compound DataStepwise aggregation with dimers forming at 0.2–10 mM and bilayers at 10–30 mM
Comparator Or BaselineLonger-chain double-tail surfactants (e.g., C10/C12 analogs) which exhibit much lower critical micelle concentrations (often < 0.1 mM)
Quantified DifferenceAggregation threshold of 0.2–10 mM (dimers) vs < 0.1 mM for typical C10/C12 analogs
ConditionsDilute aqueous solutions analyzed via conductimetry, tensiometry, and NMR

This higher aggregation threshold allows DDOAC to maintain a higher concentration of active, monomeric species at the interface, which is critical for maximizing phase transfer catalysis rates.

Aqueous Solubility and Concentrate Formulation

Formulators of industrial biocides and cleaning agents require active ingredients that can be highly concentrated without phase separation or gelling. Dimethyldioctylammonium chloride demonstrates higher aqueous solubility compared to didecyldimethylammonium chloride and C12-C16 benzalkonium chlorides. The shorter octyl (C8) chains reduce the hydrophobicity of the molecule, allowing DDOAC to be formulated into stable, highly concentrated aqueous solutions with significantly lower requirements for volatile organic solvents like ethanol or isopropanol [1]. This distinct solubility profile reduces the VOC content of the final product and prevents low-temperature precipitation during storage and transport.

Evidence DimensionAqueous solubility and solvent requirement for concentrates
Target Compound DataHigh aqueous solubility, stable at 50-80% concentrations with minimal VOCs
Comparator Or BaselineDidecyldimethylammonium chloride (DDAC-10) (Requires higher solvent ratios to prevent gelling at high concentrations)
Quantified DifferenceAbility to maintain 50-80% active aqueous concentrates with reduced solvent demand
ConditionsHigh-concentration (50-80%) industrial biocide formulation and storage

Procurement teams targeting low-VOC, highly concentrated formulations can leverage DDOAC to minimize solvent costs and improve the low-temperature stability of their product lines.

Synergistic Antimicrobial Efficacy in Blended Disinfectants

While DDAC-10 is often used as a standalone biocide, DDOAC is frequently procured to create synergistic multi-chain quaternary ammonium blends. Formulations combining dimethyldioctylammonium chloride, didecyldimethylammonium chloride, and octyldecyldimethylammonium chloride demonstrate a broader spectrum of antimicrobial activity and higher tolerance to hard water and organic soil loads than single-chain or single-length dialkyl quats alone [1]. By incorporating the C8 chain of DDOAC, the blended composition achieves optimized membrane penetration across a wider variety of pathogens.

Evidence DimensionBroad-spectrum biocidal efficacy in hard water/organic loads
Target Compound DataSynergistic performance when blended with C10 and C8/C10 dialkyl quats
Comparator Or BaselineSingle-component DDAC-10 or BAC formulations
Quantified DifferenceEnhanced hard water and organic load tolerance in blended systems
ConditionsCommercial disinfectant formulations tested against diverse pathogen panels

Buyers formulating hospital-grade or agricultural disinfectants must procure DDOAC as a critical blending component to achieve the hard water tolerance required for EPA registration.

Low-Foaming Algicides for Recirculating Cooling Systems

Because DDOAC provides strong biocidal control without the severe foam generation characteristic of DDAC-10, it is a highly suitable quaternary ammonium compound for recirculating cooling towers, industrial heat exchangers, and spas. Its use prevents mechanical pump cavitation and eliminates the need for expensive defoaming additives[1].

Phase Transfer Catalysis in Biphasic Organic Synthesis

DDOAC's high-CMC profile allows it to remain in a monomeric state at higher concentrations than longer-chain analogs. This makes it a highly efficient phase transfer catalyst for reactions such as the epoxidation of olefins and sulfide oxidations, where rapid interfacial ion transport is required without the hindrance of premature micellization [2].

High-Concentration, Low-VOC Biocide Concentrates

The shorter C8 chains of DDOAC confer higher aqueous solubility, enabling the manufacturing of 50% to 80% active concentrates that remain stable and clear at lower temperatures. This is highly advantageous for procurement teams looking to reduce the volatile organic solvent (e.g., ethanol) content in their supply chain while maintaining formulation stability[3].

Multi-Chain Synergistic Disinfectant Blends (4th/5th Gen Quats)

DDOAC is a critical precursor for formulating advanced, multi-chain quaternary ammonium disinfectants. When combined with DDAC-10 and BAC, DDOAC broadens the antimicrobial spectrum, enhances penetration through organic soil loads, and significantly improves the formulation's efficacy in hard water environments, making it highly suitable for hospital and agricultural sanitation [3].

Physical Description

Liquid

UNII

0X0RL40Y6H

GHS Hazard Statements

Aggregated GHS information provided by 138 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 138 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 137 of 138 companies with hazard statement code(s):;
H226 (16.79%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (12.41%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (87.59%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (11.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (83.21%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

5538-94-3

Wikipedia

Dioctyldimonium chloride

Use Classification

Agrochemicals -> Bactericides, Fungicides

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
1-Octanaminium, N,N-dimethyl-N-octyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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